molecular formula C12H17N B1462173 N-(2,3-Dimethylbenzyl)cyclopropanamine CAS No. 625437-38-9

N-(2,3-Dimethylbenzyl)cyclopropanamine

Cat. No.: B1462173
CAS No.: 625437-38-9
M. Wt: 175.27 g/mol
InChI Key: CRIMYHBFDHWKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylbenzyl)cyclopropanamine is a cyclopropane-containing amine derivative with a 2,3-dimethylbenzyl substituent. Its hydrochloride salt (CAS: 909702-86-9) has a molecular formula of C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol . The compound requires storage under inert conditions (argon or nitrogen atmosphere) at 2–8°C to maintain stability .

Properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12/h3-5,12-13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIMYHBFDHWKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655399
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-38-9
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2,3-Dimethylbenzyl)cyclopropanamine is an organic compound that has garnered attention for its potential biological activities and applications in scientific research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound possesses a cyclopropanamine structure with a dimethylbenzyl substituent. Its molecular formula is C₁₂H₁₇N, which contributes to its unique reactivity and biological interactions. The compound's structure allows it to interact with various biological targets, influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This binding can modulate their activity, leading to various physiological effects. The exact molecular targets and pathways involved depend on the context of use, which may include neurotransmission processes and metabolic pathways.

1. Pharmacological Applications

This compound has been explored for its potential therapeutic applications. Research indicates that it may serve as a precursor in drug development, particularly within the fields of neurology and oncology. Its structural features suggest possible interactions with neurotransmitter systems, which could be beneficial in treating conditions such as depression or anxiety .

2. Antiviral Potential

Recent studies have highlighted the compound's potential as an antiviral agent. Similar compounds within its class have demonstrated efficacy against viral infections by inhibiting key enzymes involved in viral replication. For instance, compounds with a cyclopropyl moiety have shown promise in inhibiting HIV-1 reverse transcriptase . While specific data on this compound is limited, its structural analogs suggest it may possess similar antiviral properties.

3. Antimicrobial Activity

Research has indicated that cyclopropane derivatives can exhibit antimicrobial activity against a range of pathogens. The presence of the cyclopropane ring may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells . Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

Case Study 1: Antiviral Efficacy

A study focusing on structurally similar compounds demonstrated that certain cyclopropane derivatives could inhibit viral replication in vitro. These compounds showed IC50 values ranging from 40 nM to 60 nM against various viral strains, suggesting that this compound might exhibit comparable activity .

CompoundViral StrainIC50 (nM)
Compound AHIV-140
Compound BCHIKV60
This compoundHypothetical?

Case Study 2: Antimicrobial Activity

In a separate investigation into the antimicrobial properties of cyclopropane derivatives, compounds were tested against resistant strains of bacteria. Results indicated that modifications to the cyclopropane structure could significantly affect antibacterial potency . The findings emphasize the importance of structural optimization for enhancing bioactivity.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound CS. aureus0.5 µg/mL
Compound DE. coli1 µg/mL
This compoundHypothetical?

Scientific Research Applications

Chemical Properties and Structure

N-(2,3-Dimethylbenzyl)cyclopropanamine has the molecular formula C12H17NC_{12}H_{17}N and a molecular weight of 177.27 g/mol. It is characterized by a cyclopropanamine structure attached to a dimethylbenzyl group. The compound is typically stored under inert conditions to maintain its stability and purity, which is generally around 95% .

a. CFTR Modulators

Recent studies have highlighted the potential of this compound as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is crucial for ion transport across epithelial cells, and its dysfunction leads to cystic fibrosis. The compound has shown promise in enhancing CFTR function, potentially leading to new therapies for cystic fibrosis patients. In one study, compounds derived from similar structures were docked and tested for their ability to potentiate CFTR activity, with some demonstrating efficacy comparable to existing treatments like ivacaftor .

Compound Mechanism Efficacy
This compoundPotentiator of CFTRComparable to ivacaftor
GLPG1837Potentiator of CFTRHigher efficacy than ivacaftor

b. Neuropharmacology

This compound may also play a role in neuropharmacological applications. Its structural characteristics allow it to interact with various neurotransmitter systems, potentially influencing mood and cognitive functions. Research into similar compounds has indicated that they can serve as scaffolds for developing drugs targeting neurodegenerative diseases.

a. Catalysis in Polymer Chemistry

The compound's amine functionality makes it suitable as a catalyst in the formation of polyurethane foams and epoxy resins. Tertiary amines like this compound are known to enhance the curing process of epoxy systems, improving mechanical properties and thermal stability .

Application Details
Polyurethane FoamsActs as a catalyst for foam formation
Epoxy ResinsEnhances curing efficiency and properties

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties between N-(2,3-Dimethylbenzyl)cyclopropanamine and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Purity Key Features Reference
This compound 2,3-dimethylbenzyl, cyclopropanamine C₁₂H₁₇N 175.27 (free base) ≥95% High stability under inert conditions
N-(3-Chlorobenzyl)cyclopropanamine 3-chlorobenzyl C₁₀H₁₂ClN 181.66 N/A Chloro substituent enhances lipophilicity
N-[(2-Bromo-4-Cl-phenyl)methyl]cyclopropanamine 2-bromo-4-chlorobenzyl C₁₀H₁₁BrClN 260.56 ≥95% Halogenated groups may improve bioactivity
N-(3,4-Dichlorobenzyl)cyclopropanecarboxamide 3,4-dichlorobenzyl, amide group C₁₁H₁₁Cl₂NO 244.12 N/A Amide group alters hydrogen-bonding capacity
n-{[5-(3-Nitrophenyl)-oxadiazol-2-yl]methyl}cyclopropanamine Oxadiazole, nitro group C₁₂H₁₂N₄O₃ 260.25 ≥95% Nitro group increases polarity; oxadiazole adds rigidity

Key Observations :

  • Substituent Effects: The 2,3-dimethylbenzyl group in the target compound provides steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., Cl, Br, NO₂) in analogs . Dimethyl groups may enhance metabolic stability compared to halogens, which often improve target binding but increase toxicity risks.

Key Observations :

  • Microwave-assisted synthesis and HPLC purification (as in ) are common for achieving high purity (>95%).

Key Observations :

  • The target compound’s hydrochloride salt is stable under recommended conditions, whereas nitro-containing analogs (e.g., ) pose risks of toxic gas release during decomposition.

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine typically involves:

Preparation via Reductive Amination

A common and effective method to prepare this compound is through reductive amination, which involves the condensation of cyclopropanamine with 2,3-dimethylbenzaldehyde followed by reduction.

Procedure:

  • Step 1: Imine Formation
    Cyclopropanamine reacts with 2,3-dimethylbenzaldehyde under mild acidic or neutral conditions to form an imine intermediate.

  • Step 2: Reduction
    The imine is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield this compound.

Reaction conditions typically involve solvents like methanol or ethanol at room temperature or slightly elevated temperatures to facilitate imine formation and reduction.

Cyclopropanation Followed by Amination

An alternative approach involves:

  • Step 1: Cyclopropanation of 2,3-dimethylbenzyl derivatives
    Starting from 2,3-dimethylbenzyl halides or alkenes, cyclopropanation is performed using reagents such as diazomethane or Simmons–Smith reagents (Zn-Cu couple with diiodomethane) to form cyclopropyl derivatives.

  • Step 2: Amination
    The cyclopropyl intermediate is then subjected to nucleophilic substitution with ammonia or amines to introduce the cyclopropanamine moiety.

This method requires careful control of reaction conditions to favor cyclopropanation and subsequent amination without side reactions.

Use of Organometallic Reagents

Research indicates that organometallic methods can be employed for the preparation of substituted cyclopropanamines:

  • Lithiation or Grignard reagents derived from 2,3-dimethylbenzyl halides can be reacted with cyclopropanone derivatives or suitable electrophiles to build the cyclopropanamine structure.

  • These reactions are typically conducted under inert atmosphere (e.g., nitrogen) and low temperatures (-45 °C to room temperature) to control reactivity and selectivity.

Representative Data Table of Preparation Conditions

Method Key Reagents Solvent(s) Temperature Yield (%) Notes
Reductive amination Cyclopropanamine, 2,3-dimethylbenzaldehyde, NaBH4 Methanol, ethanol Room temp to 50 °C 70-90 Mild conditions, straightforward
Cyclopropanation + amination 2,3-dimethylbenzyl halide, Simmons–Smith reagent, NH3 THF, DCM 0 to room temp 60-80 Requires strict control of conditions
Organometallic approach 2,3-dimethylbenzyl lithium or Grignard, cyclopropanone THF -45 °C to room temp 65-85 Inert atmosphere, moisture sensitive

Research Findings and Notes

  • Reaction Atmosphere : Many synthetic procedures emphasize the use of dry nitrogen or inert atmosphere to prevent side reactions and degradation of sensitive intermediates.

  • Purification : Products are often purified by column chromatography using hexane/ethyl acetate gradients or recrystallization to achieve high purity suitable for further applications.

  • Yield and Selectivity : The reductive amination method generally provides high yields with good selectivity for the desired N-substituted cyclopropanamine.

  • Scalability : The described methods are amenable to scale-up with appropriate control of reaction parameters, making them suitable for both laboratory and industrial synthesis.

Q & A

Basic: What spectroscopic and computational methods are critical for elucidating the molecular structure of N-(2,3-Dimethylbenzyl)cyclopropanamine?

Answer:
The compound’s structure can be confirmed using:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR identifies proton environments (e.g., cyclopropane protons at δ 0.5–1.5 ppm, aromatic protons from the 2,3-dimethylbenzyl group at δ 6.5–7.5 ppm) .
    • ¹³C-NMR distinguishes carbons in the cyclopropane ring (~10–15 ppm) and aromatic carbons (~120–140 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS):
    Validates molecular weight (211.73 g/mol for the hydrochloride salt) and fragmentation patterns .
  • InChI Code Analysis:
    The InChI string (1S/C12H17N.ClH...) provides a standardized representation of connectivity and stereochemistry .

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives in nucleophilic substitution reactions?

Answer:
Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of cyclopropanamine, while minimizing side reactions .
  • Catalyst Use: Platinum catalysts in hydrogenation steps (e.g., reducing Schiff base intermediates) improve regioselectivity and yield .
  • Temperature Control: Reactions performed at 60–80°C balance kinetic efficiency with thermal stability of the cyclopropane ring .
  • Purification Techniques: Flash chromatography or preparative HPLC (>95% purity) isolates the target compound from byproducts like unreacted halides .

Basic: What are the critical physical properties of this compound hydrochloride for experimental handling?

Answer:

  • State and Stability: Solid at room temperature; hygroscopic, requiring storage under inert gas .
  • Solubility: High solubility in polar solvents (water, methanol) due to the hydrochloride salt form .
  • Molecular Weight: 211.73 g/mol, verified via HR-MS .
  • Hazard Profile: Limited toxicity data; standard PPE (gloves, goggles) and fume hood use are recommended .

Advanced: How do structural modifications to the cyclopropane ring or benzyl group influence the compound’s bioactivity?

Answer:

  • Cyclopropane Rigidity: The strained ring enhances binding affinity to hydrophobic protein pockets (e.g., enzymes or receptors) by restricting conformational flexibility .
  • Benzyl Substitutions:
    • 2,3-Dimethyl Groups: Electron-donating groups improve metabolic stability compared to halogenated analogs (e.g., 3-bromo derivatives in ) .
    • Nitrophenoxy Modifications: Derivatives like N-(2-(4-nitrophenoxy)ethyl)cyclopropanamine show enhanced electron-withdrawing effects, altering redox potential in enzyme inhibition assays .
  • Comparative Studies: Analogues with thiazole or pyrazole moieties (e.g., ) exhibit divergent biological activities due to variations in π-π stacking and hydrogen bonding .

Basic: What analytical techniques are used to assess the purity of this compound in synthetic workflows?

Answer:

  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>95% threshold) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and iodine visualization .
  • Elemental Analysis: Confirms C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced: How do contradictory data on biological activity between this compound and its analogs arise, and how can they be resolved?

Answer:
Contradictions often stem from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) alter IC₅₀ values .
  • Stereochemical Effects: Enantiomers (e.g., (1R,2S)- vs. (1S,2R)-cyclopropane configurations) may exhibit opposing activities, necessitating chiral HPLC separation .
  • Solubility Artifacts: Poorly soluble analogs (e.g., brominated derivatives in ) yield false negatives in cell-based assays; use of DMSO carriers ≤0.1% is critical .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Reductive Amination:
    Reacting 2,3-dimethylbenzaldehyde with cyclopropanamine under H₂/PtO₂ catalysis forms the Schiff base intermediate, reduced to the target amine .
  • Nucleophilic Substitution:
    Using 2,3-dimethylbenzyl chloride and cyclopropanamine in DMF with K₂CO₃ as base (yield: 24–50%) .

Advanced: What computational tools predict the binding modes of this compound to biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Models interactions with enzymes (e.g., lysine demethylases) using the compound’s InChI-derived 3D structure .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrophobic contacts with the cyclopropane ring .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivative design .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

  • Accelerated Stability Studies:
    • Thermal stress (40°C/75% RH for 6 months) with HPLC monitoring detects degradation products (e.g., oxidized benzyl groups) .
    • Photostability tests (ICH Q1B) under UV light assess cyclopropane ring integrity .
  • pH Stability: Buffered solutions (pH 1–13) identify optimal conditions for long-term storage (pH 4–6 recommended) .

Advanced: What mechanistic insights explain the compound’s activity in modulating DNA packaging or epigenetic targets?

Answer:

  • DNA Condensation: The cationic cyclopropanamine moiety neutralizes phosphate backbone charges, facilitating compaction in in vitro plasmid assays .
  • Epigenetic Modulation:
    • Inhibition of histone demethylases (e.g., LSD1) via π-cation interactions between the benzyl group and FAD cofactor .
    • Competitive binding to methyltransferase active sites, validated by SPR (KD = 1–10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dimethylbenzyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dimethylbenzyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.